molecular formula C12H13ClN2O2S B13521999 (3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride

(3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride

Cat. No.: B13521999
M. Wt: 284.76 g/mol
InChI Key: GKIMNXBDVZTIFQ-UHFFFAOYSA-N
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Description

(3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is known for its versatile applications in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole with methanesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while oxidation with hydrogen peroxide would produce a sulfonic acid .

Mechanism of Action

The mechanism of action of (3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride involves its ability to act as an electrophile in various chemical reactions. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in the synthesis of bioactive molecules and the modification of biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methanesulfonyl chloride group in (3,5-Dimethyl-1-phenyl-1h-pyrazol-4-yl)methanesulfonyl chloride imparts unique reactivity, making it a valuable reagent in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research .

Properties

Molecular Formula

C12H13ClN2O2S

Molecular Weight

284.76 g/mol

IUPAC Name

(3,5-dimethyl-1-phenylpyrazol-4-yl)methanesulfonyl chloride

InChI

InChI=1S/C12H13ClN2O2S/c1-9-12(8-18(13,16)17)10(2)15(14-9)11-6-4-3-5-7-11/h3-7H,8H2,1-2H3

InChI Key

GKIMNXBDVZTIFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)CS(=O)(=O)Cl

Origin of Product

United States

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